molecular formula C19H17NO3 B5768384 3-methoxy-N-(4-methoxyphenyl)-2-naphthamide

3-methoxy-N-(4-methoxyphenyl)-2-naphthamide

Cat. No.: B5768384
M. Wt: 307.3 g/mol
InChI Key: ARNIATVNQNPCHO-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-methoxyphenyl)-2-naphthamide: is an organic compound that belongs to the class of naphthamides. This compound is characterized by the presence of a naphthalene ring substituted with a methoxy group and an amide linkage to a 4-methoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(4-methoxyphenyl)-2-naphthamide typically involves the reaction of 3-methoxy-2-naphthoic acid with 4-methoxyaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0°C to room temperature. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups in 3-methoxy-N-(4-methoxyphenyl)-2-naphthamide can undergo oxidation to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

Chemistry: 3-methoxy-N-(4-methoxyphenyl)-2-naphthamide is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methoxyphenyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 3-methoxy-N-(4-methoxyphenyl)aniline
  • 3-methoxy-N-(4-methoxyphenyl)benzenamine
  • 3,4’-dimethoxydiphenylamine

Comparison: 3-methoxy-N-(4-methoxyphenyl)-2-naphthamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties compared to similar compounds with only phenyl rings. This structural difference can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

3-methoxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-16-9-7-15(8-10-16)20-19(21)17-11-13-5-3-4-6-14(13)12-18(17)23-2/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNIATVNQNPCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325764
Record name 3-methoxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313483-98-6
Record name 3-methoxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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